molecular formula C9H18Cl2N2O B1432169 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride CAS No. 1390654-19-9

2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride

Cat. No.: B1432169
CAS No.: 1390654-19-9
M. Wt: 241.16 g/mol
InChI Key: LFGPFVGPBPQCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride is a chemical compound with the empirical formula C9H18Cl2N2O . It is provided to early discovery researchers as part of a collection of unique chemicals . The molecular weight of this compound is 241.16 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Cl.Cl.O=C1CCC2(CCNCC2)CN1 . The InChI key for this compound is LFGPFVGPBPQCIY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a predicted density of 1.09±0.1 g/cm3 and a predicted boiling point of 369.8±42.0 °C . The solubility of this compound is not specified, but general tips for obtaining a higher solubility include warming the tube at 37 ℃ and shaking it in the ultrasonic bath for a while .

Scientific Research Applications

2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including amines, alcohols, and esters. It has also been used as a catalyst in organic synthesis reactions, such as the synthesis of piperazines and piperidines. Additionally, it has been used as a reagent in biochemical and physiological experiments.

Advantages and Limitations for Lab Experiments

2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a strong nucleophile, meaning that it can react with a variety of functional groups. Additionally, it is relatively inexpensive and easy to obtain. However, it is also relatively unstable and can degrade quickly when exposed to air or light. Furthermore, it is also toxic and should be handled with care.

Future Directions

There are a variety of potential future directions for the use of 2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride. One potential direction is the use of this compound as a reagent in the synthesis of various compounds, including amines, alcohols, and esters. Additionally, it could be used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds. Furthermore, it could be used as a catalyst in organic synthesis reactions, such as the synthesis of piperazines and piperidines. Finally, it could be used to study the structure-activity relationships of various compounds.

Biochemical Analysis

Biochemical Properties

2,9-Diazaspiro[5.5]undecan-3-one dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and context . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, it may enhance or inhibit specific signaling pathways, leading to changes in cellular behavior such as proliferation, differentiation, or apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors . By binding to these targets, the compound can inhibit or activate their function, leading to downstream effects on cellular processes. Additionally, this compound may influence gene expression by modulating the activity of transcription factors or other regulatory proteins. This can result in changes in the expression levels of specific genes, thereby affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to this compound can result in changes in cellular behavior, such as altered proliferation rates or changes in gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or modulating metabolic pathways . At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal cellular processes. Threshold effects are also important to consider, as there may be a specific dosage range within which the compound exerts its optimal effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound may act as a substrate or inhibitor for specific enzymes, thereby influencing the overall metabolic balance within cells. Additionally, this compound can affect the levels of key metabolites, leading to changes in cellular energy production and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular energy production and metabolism.

Properties

IUPAC Name

2,9-diazaspiro[5.5]undecan-3-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.2ClH/c12-8-1-2-9(7-11-8)3-5-10-6-4-9;;/h10H,1-7H2,(H,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGPFVGPBPQCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)CNC1=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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